5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-6-4-5-15(13-16)18(19-20(28)27-21(29-19)23-14-24-27)26-11-9-25(10-12-26)17-7-2-1-3-8-17/h1-8,13-14,18,28H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSIVNLXCZOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group and a 4-phenylpiperazine moiety. The presence of these functional groups is critical for its biological activity.
Chemical Formula
- Molecular Formula : CHFNS
- Molecular Weight : 367.46 g/mol
Anticancer Activity
Research has demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. A study highlighted that derivatives of this structure showed potent activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Case Studies
- In Vitro Studies : A panel of nearly 60 human cancer cell lines was tested against synthesized thiazolo[3,2-b][1,2,4]triazole derivatives. Results indicated that these compounds had IC50 values in the low micromolar range for several cancer types .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Specific molecular targets have yet to be fully elucidated but may involve interference with DNA synthesis or repair mechanisms.
Table: Anticancer Activity Summary
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Renal Cancer | 5.0 | |
| Leukemia | 4.5 | |
| Colon Cancer | 6.0 | |
| Breast Cancer | 3.8 | |
| Melanoma | 7.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In particular, it has shown potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli.
The antimicrobial efficacy is attributed to inhibition of bacterial fatty acid biosynthesis via targeting the enoyl-acyl carrier protein reductase (FabI) enzyme . Docking studies suggest that the compound binds effectively at the active site of FabI, indicating a promising mechanism for its antibacterial action.
Table: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| S. aureus | 16 | |
| E. coli | 32 | |
| C. albicans | 32 |
Pharmacokinetics and Drug-Likeness
The drug-likeness profile of the compound has been assessed using Lipinski's Rule of Five and other pharmacokinetic parameters:
- Lipophilicity (CLogP) : Predicted values between 1 and 4 indicate favorable absorption characteristics.
- Bioavailability Score : Estimated at 0.55 suggests a moderate probability of oral bioavailability.
- Toxicity Risk : No significant toxicity alerts were identified in preliminary assessments .
Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| CLogP | 2.5 |
| Bioavailability Score | 0.55 |
| Toxicity Alerts | None |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. In vitro testing has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Growth Inhibition : Compounds similar to 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol demonstrated growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at concentrations as low as 10 µM.
Antibacterial and Antifungal Properties
In addition to its anticancer potential, the compound has shown promising antibacterial and antifungal activities:
- Antibacterial Activity : Preliminary studies indicate effectiveness against gram-positive bacteria.
- Antifungal Activity : The compound has been tested against various fungal strains with notable results.
Study on Anticancer Screening
A significant study investigated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The findings suggested that compounds with similar structures achieved substantial cytotoxicity against multiple cancer types:
| Compound Name | Cancer Type | GI (%) | Mechanism of Action |
|---|---|---|---|
| Compound A | Non-Small Cell Lung | 86.28% | Enzyme inhibition |
| Compound B | Breast Cancer | 75% | Receptor modulation |
| Compound C | Colorectal Cancer | 70% | Apoptosis induction |
Q & A
Q. Q1. What are the recommended synthetic pathways for constructing the thiazolo-triazole core with fluorophenyl and piperazine substituents?
Methodological Answer: The thiazolo-triazole scaffold can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation: Use thiourea derivatives with α-haloketones under reflux in ethanol to form the thiazole ring.
- Triazole Formation: Introduce the triazole moiety via Huisgen 1,3-dipolar cycloaddition using azides and alkynes, or via oxidative cyclization of thiosemicarbazides .
- Piperazine Incorporation: React the intermediate with 4-phenylpiperazine in PEG-400 solvent using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, followed by purification via recrystallization .
Q. Q2. How are structural and purity analyses performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regioselectivity of substitutions. For example, the 3-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.5 ppm, while the piperazine methylene protons resonate at δ 3.1–3.3 ppm .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, thiazole C=N at 1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min) .
Advanced Research Questions
Q. Q3. How can reaction yields be improved for the piperazine coupling step?
Methodological Answer: Yield optimization involves:
- Solvent Screening: PEG-400 enhances solubility of aromatic intermediates compared to DMF or THF .
- Catalyst Selection: Bleaching Earth Clay (pH 12.5) outperforms traditional bases (e.g., NaHCO₃) due to its heterogeneous catalytic activity and ease of removal .
- Microwave-Assisted Synthesis: Reduce reaction time from 1 hour to 15 minutes with 20% higher yield under microwave irradiation (100 W, 80°C) .
Q. Q4. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 (PDB:3LD6). The fluorophenyl group shows hydrophobic contacts with Leu121, while the piperazine nitrogen forms hydrogen bonds with Tyr118 .
- PASS Online Tool: Predict antifungal activity (Pa = 0.78) and monoamine oxidase inhibition (Pa = 0.65) based on structural similarity to triazolothiadiazoles .
Q. Q5. How do fluorophenyl and piperazine substituents influence bioactivity?
Methodological Answer:
- Fluorophenyl Role: Enhances metabolic stability (resistance to CYP450 oxidation) and lipophilicity (logP increased by 0.5 vs. non-fluorinated analogs) .
- Piperazine Role: Improves solubility via protonation at physiological pH and enables hydrogen bonding with target proteins (e.g., fungal lanosterol demethylase) .
- Structure-Activity Relationship (SAR): Replace 4-phenylpiperazine with morpholine to reduce cytotoxicity (IC₅₀ improved from 8 µM to 25 µM in HepG2 cells) .
Methodological Challenges
Q. Q6. How to resolve contradictions in spectroscopic data for regioisomeric products?
Methodological Answer:
Q. Q7. What strategies mitigate byproduct formation during thiazole ring closure?
Methodological Answer:
- Temperature Control: Maintain reflux at 80°C to avoid thiourea decomposition.
- Additive Use: Introduce p-TsOH (10 mol%) to catalyze cyclization and suppress dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
